molecular formula C6H12Cl2N2S B1442887 2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride CAS No. 1311317-94-8

2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B1442887
CAS No.: 1311317-94-8
M. Wt: 215.14 g/mol
InChI Key: ANARXTPFOWOQAK-UHFFFAOYSA-N
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Description

2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methyl group at the 5-position of the thiazole ring and an ethanamine group at the 2-position. The dihydrochloride form indicates that the compound is present as a salt with two molecules of hydrochloric acid.

Scientific Research Applications

2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . The compound’s thiazole ring allows it to form stable complexes with metal ions, which can further influence its biochemical interactions . Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can inhibit the growth of certain cancer cells by inducing apoptosis and disrupting cell cycle progression . In microbial cells, it can interfere with cell wall synthesis and protein synthesis, leading to cell death . Furthermore, this compound has been shown to modulate the expression of genes involved in stress response and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . The compound’s thiazole ring structure allows it to form hydrogen bonds and hydrophobic interactions with target molecules, enhancing its binding affinity . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time can impact its efficacy and safety . In vitro studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Its degradation products can exhibit different biological activities, which may influence long-term cellular effects . In vivo studies have demonstrated that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as antimicrobial and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations . Additionally, the compound’s pharmacokinetics and biodistribution can influence its dosage-dependent effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of active or inactive metabolites . The compound can also interact with cofactors and other metabolic intermediates, influencing metabolic flux and metabolite levels . Additionally, this compound can modulate the activity of key metabolic enzymes, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or through passive diffusion . Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound can be targeted to specific organelles or compartments within the cell through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the compound can accumulate in the nucleus, where it can interact with DNA and transcription factors, modulating gene expression . The subcellular localization of this compound is essential for its precise biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like potassium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ethanamine group enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(5-methyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S.2ClH/c1-5-4-8-6(9-5)2-3-7;;/h4H,2-3,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANARXTPFOWOQAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311317-94-8
Record name 2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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